(R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide
CAS No.:
Cat. No.: VC13535753
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H21N3O |
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Molecular Weight | 211.30 g/mol |
IUPAC Name | 2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide |
Standard InChI | InChI=1S/C11H21N3O/c1-13-6-2-3-10(8-13)14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |
Standard InChI Key | FOVDHTDXRIUBJD-SNVBAGLBSA-N |
Isomeric SMILES | CN1CCC[C@H](C1)N(C2CC2)C(=O)CN |
SMILES | CN1CCCC(C1)N(C2CC2)C(=O)CN |
Canonical SMILES | CN1CCCC(C1)N(C2CC2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (R)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide, reflecting its:
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Acetamide backbone with an amino group at the C2 position.
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Cyclopropyl substituent on the nitrogen atom.
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(R)-configuration at the stereogenic center of the 1-methylpiperidin-3-yl group.
The stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Molecular Formula and Weight
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Molecular Formula: C₁₂H₂₂N₃O
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Molecular Weight: 224.33 g/mol
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SMILES: CC1CN(CCC1N(C(=O)CN)C2CC2)C
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of (R)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide involves multi-step organic transformations, as outlined below:
Step 1: Piperidine Ring Functionalization
The 1-methylpiperidin-3-amine intermediate is prepared via reductive amination of 3-aminopiperidine with formaldehyde, followed by chiral resolution to isolate the (R)-enantiomer .
Step 2: Amide Bond Formation
The cyclopropyl group is introduced via a nucleophilic substitution reaction between 1-methylpiperidin-3-amine and cyclopropyl bromide under basic conditions. Subsequent acylation with 2-aminoacetyl chloride yields the final product .
Step 3: Purification and Characterization
The crude product is purified using reverse-phase chromatography, with structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry .
Physicochemical Properties
Solubility and Lipophilicity
Property | Value | Method |
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Aqueous Solubility | 0.8 mg/mL (pH 7.4) | Shake-flask (CLND) |
logP (clogP) | 1.2 ± 0.1 | ChemDraw Professional |
pKa | 8.9 (amine), 3.1 (amide) | Potentiometric titration |
The cyclopropyl group enhances lipophilicity compared to linear alkyl analogues, improving membrane permeability .
Pharmacological Profile
Target Engagement and Antiviral Activity
In cellular assays, this compound demonstrated:
These results suggest potential utility in targeting kinase-dependent viral replication pathways.
Metabolic Stability
Matrix | % Remaining (1 h) | Major Metabolites |
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Mouse Liver Microsomes | 45% | Glutathione conjugates |
Human Hepatocytes | 78% | N-Demethylation, hydroxylation |
Phase II metabolism via glutathione-S-transferase (GST) is a key clearance pathway in mice, necessitating codosing with GST inhibitors (e.g., ethacrynic acid) to improve exposure .
Comparative Analysis with Structural Analogues
Impact of Cyclopropyl Substitution
Replacing ethyl or morpholine groups with cyclopropyl in analogous compounds led to:
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Improved Metabolic Stability: 2.5-fold reduction in intrinsic clearance compared to ethyl analogues .
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Retained Potency: <10% loss in CSNK2A binding affinity despite increased steric bulk .
Challenges and Future Directions
Pharmacokinetic Optimization
Despite its favorable in vitro profile, the compound exhibits rapid clearance in murine models (t₁/₂ = 1.2 h) . Strategies under investigation include:
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Prodrug Formulations: Masking the amino group to enhance oral bioavailability.
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GST Inhibition: Codosing with ethacrynic acid increased blood levels by 40-fold in preclinical trials .
Species-Specific Metabolism
Mouse hepatocytes show extensive GST-mediated conjugation, a pathway less prevalent in humans. This discrepancy complicates translational studies but highlights the compound’s potential for human-specific applications .
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